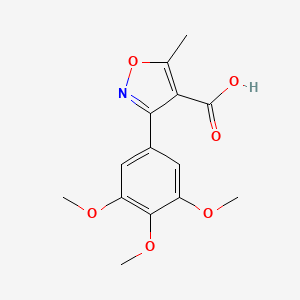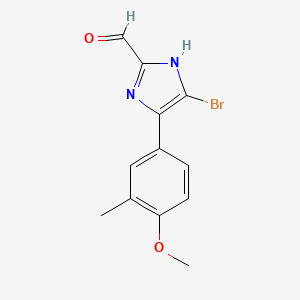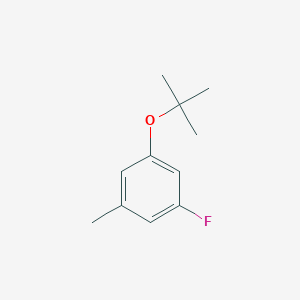
Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate is a complex organophosphorus compound It is characterized by the presence of a morpholine ring, a phenyl group, and a sulfonyl group attached to a phosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate typically involves multiple steps. One common method involves the reaction of 4-(3-morpholinopropoxy)benzaldehyde with diethyl phosphite in the presence of a base, such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The resulting intermediate is then treated with a sulfonyl chloride derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenyl and phosphonate compounds .
Wissenschaftliche Forschungsanwendungen
Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing into its potential as an antimicrobial and anticancer agent.
Wirkmechanismus
The mechanism of action of diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of acid phosphatases, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as reduced bone resorption in the case of osteoclast acid phosphatases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate: Similar in structure but with a methoxy group instead of a morpholine ring.
Diethyl (4-isopropylphenyl) (substituted phenylamino)methyl)phosphonate: Contains an isopropyl group and substituted phenylamino group instead of the morpholine and sulfonyl groups.
Uniqueness
Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate is unique due to the presence of the morpholine ring and sulfonyl group, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C18H30NO7PS |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
4-[3-[4-(diethoxyphosphorylmethylsulfonyl)phenoxy]propyl]morpholine |
InChI |
InChI=1S/C18H30NO7PS/c1-3-25-27(20,26-4-2)16-28(21,22)18-8-6-17(7-9-18)24-13-5-10-19-11-14-23-15-12-19/h6-9H,3-5,10-16H2,1-2H3 |
InChI-Schlüssel |
NIEMPHLOLLQRFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CS(=O)(=O)C1=CC=C(C=C1)OCCCN2CCOCC2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13703951.png)

![6-Chloroisoxazolo[5,4-b]pyridine](/img/structure/B13703964.png)

![N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13703972.png)

![2-(3-Azetidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13703986.png)



![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)

![Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13704021.png)
